molecular formula C22H21FN2O2S B6480975 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223914-43-9

1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B6480975
CAS No.: 1223914-43-9
M. Wt: 396.5 g/mol
InChI Key: HROCSEMXBSXMBH-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-diazaspiro[4.5]decene-2-thione class, characterized by a spirocyclic core with two nitrogen atoms. Key structural features include:

  • 4-Fluorobenzoyl group: An electron-withdrawing substituent at position 1.
  • 4-Methoxyphenyl group: An electron-donating substituent at position 2.
  • Spirocyclic framework: A fused bicyclic system (cyclopentane + piperazine-like ring) contributing to conformational rigidity .

Properties

IUPAC Name

(4-fluorophenyl)-[2-(4-methoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2S/c1-27-18-11-7-15(8-12-18)19-21(28)25(22(24-19)13-3-2-4-14-22)20(26)16-5-9-17(23)10-6-16/h5-12H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROCSEMXBSXMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The spirocyclic core is typically synthesized via cyclization of a thiosemicarbazide intermediate. For example, reacting cyclohexanone thiosemicarbazide with 4-methoxyphenyl isocyanate under anhydrous conditions yields the diazaspiro scaffold. This reaction proceeds through nucleophilic attack of the thiosemicarbazide nitrogen on the carbonyl carbon, followed by intramolecular cyclization (Scheme 1).

Critical Reaction Parameters

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Catalyst: Pyridine or triethylamine to neutralize HCl byproducts.

  • Temperature: 0–5°C during initial mixing, followed by reflux at 60–70°C for 6–8 hours.

Characterization of the intermediate thiosemicarbazide via 1H^1H NMR reveals distinctive N-H proton signals between 9.73–10.80 ppm, which disappear upon cyclization to the thiadiazole. For the spiro compound, analogous N-H peaks are absent, confirming ring closure.

Acylation with 4-Fluorobenzoyl Chloride

Friedel-Crafts Acylation Methodology

The introduction of the 4-fluorobenzoyl group employs Friedel-Crafts acylation, leveraging aluminum chloride as a catalyst. A representative protocol involves reacting the spirocyclic intermediate with 4-fluorobenzoyl chloride in dichloromethane at 0°C, followed by gradual warming to room temperature.

Optimized Conditions

ParameterValueSource Reference
CatalystAluminum chloride (10 equiv)
SolventDichloromethane
Temperature0°C → 25°C over 2 hours
Reaction Time4–6 hours

Post-reaction workup includes quenching with ice-cold hydrochloric acid (20% v/v) to dissolve excess aluminum chloride, followed by extraction with DCM and drying over sodium sulfate.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

The final product’s 1H^1H NMR spectrum exhibits key resonances:

  • Aromatic Protons: Multiplets at 6.6–7.8 ppm for the 4-methoxyphenyl and 4-fluorobenzoyl groups.

  • Spirocyclic Methine: A singlet at 4.4–4.5 ppm corresponding to the spiro-fused cyclohexane ring.

  • Methoxy Group: A sharp singlet at 3.7–3.9 ppm integrating for three protons.

13C^{13}C NMR data further confirm the structure, with signals for the thiocarbonyl carbon appearing at 180–185 ppm and the spiro carbon at 55–60 ppm.

Comparative Analysis of Synthetic Routes

Yield Optimization Strategies

Table 1 summarizes yields from alternative methodologies:

MethodYield (%)Key AdvantageLimitation
Cyclocondensation → Acylation62–68High purity (>98%)Multi-step purification
One-Pot Cyclization/Acylation45–50Reduced reaction timeLower regioselectivity

The sequential approach (cyclocondensation followed by acylation) remains superior for large-scale synthesis due to reproducible yields and minimized side reactions.

Challenges in Purification and Scale-Up

Chromatographic Refinement

Crude product mixtures often require silica gel chromatography using methanol-DCM gradients (5–20% methanol) to isolate the target compound. On an industrial scale, recrystallization from hot chlorobenzene achieves >99% purity, albeit with a 10–15% loss in yield.

Mechanistic Insights into Key Reactions

Role of Aluminum Chloride in Acylation

Aluminum chloride facilitates the generation of a reactive acylium ion from 4-fluorobenzoyl chloride, which subsequently undergoes electrophilic aromatic substitution at the electron-rich 4-methoxyphenyl group. This step is highly sensitive to moisture, necessitating rigorously anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl or thione groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit interesting biological activities due to its spirocyclic structure and functional groups. It could be investigated for potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets in a specific manner, making it a candidate for drug development.

Industry

In industry, 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione could be used in the development of new materials with unique properties. Its spirocyclic structure might impart desirable characteristics such as stability, rigidity, or specific reactivity.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could interact with receptors on cell surfaces, altering their activity.

    Pathway interference: The compound might interfere with specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents (Position 1 / Position 3) Molecular Formula Molecular Weight Key Features/Activity Reference
Target Compound 4-Fluorobenzoyl / 4-Methoxyphenyl C₂₂H₂₀FN₂O₂S 401.47* Hypothesized enhanced activity due to fluorine’s electron-withdrawing and methoxy’s electron-donating effects. -
3-(4-Bromophenyl)-1-(4-Methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Methoxybenzoyl / 4-Bromophenyl C₂₂H₂₁BrN₂O₂S 457.39 Bromine increases molecular weight but may reduce metabolic stability compared to fluorine.
1-(4-Methoxybenzoyl)-3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Methoxybenzoyl / 3-Methylphenyl C₂₃H₂₄N₂O₂S 392.50 Methyl group introduces steric bulk; lower molecular weight but reduced polarity.
1-(4-Bromobenzoyl)-3-(2,4-Dichlorophenyl)-8-Methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Bromobenzoyl / 2,4-Dichlorophenyl C₂₂H₁₉BrCl₂N₂OS 510.30 Halogen-rich substituents increase lipophilicity but may pose toxicity risks.
6-(4-Methoxyphenyl)-6,9-Diazaspiro[4.5]decane-8,10-dione N/A (Different core: diketopiperazine) C₁₉H₂₀N₂O₃ 336.38 Demonstrates the impact of a non-thione spirocyclic core; reduced rigidity compared to thione analogs.

Physicochemical Properties

  • Lipophilicity : Fluorine’s moderate lipophilicity may strike a balance between solubility and bioavailability, unlike highly lipophilic dichlorophenyl/bromobenzoyl analogs .

Biological Activity

1-(4-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure, which integrates diazine and thione functionalities. This compound's molecular formula is C₁₉H₁₈FN₂O₂, and it has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The structural configuration of this compound is significant in determining its biological interactions. The presence of the fluorobenzoyl group and the methoxyphenyl group contributes to its unique chemical properties, enhancing its potential as a pharmaceutical agent. The spiro linkage between two cyclic systems influences its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₁₉H₁₈FN₂O₂
Molecular Weight320.36 g/mol
Structural FeaturesSpirocyclic, diazine, thione

The mechanism of action for compounds with similar structures often involves interactions with various biological macromolecules such as enzymes and receptors. The electronegative fluorine atom may enhance binding affinity through specific interactions, while the methoxy group can influence solubility and bioavailability.

Antibacterial Properties

Research indicates that compounds with fluorobenzoyl groups exhibit notable antibacterial activity. For instance, studies on fluorobenzoylthiosemicarbazides have shown effective responses against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents at specific positions significantly enhance antibacterial potency.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of related diazaspiro compounds suggest potential anticancer properties. Compounds with spirocyclic structures have been noted for their ability to induce apoptosis in cancer cells. The presence of the methoxy group may contribute to increased solubility and enhanced cellular uptake, thereby improving therapeutic efficacy.

Case Studies

  • Antibacterial Activity : A study examined the antibacterial effects of various fluorobenzoyl derivatives against a panel of bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones against both sensitive and resistant strains .
  • Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines demonstrated that related diazaspiro compounds could inhibit cell proliferation effectively. The structure's influence on apoptosis pathways was also explored .

Synthesis and Derivatives

The synthesis of 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can be achieved through several methods involving nucleophilic substitutions at the carbonyl or nitrogen centers. Variations in synthesis conditions can lead to derivatives with altered biological activities.

Synthetic Pathways

  • Nucleophilic Substitution : Reacting with amines or thiols to form various derivatives.
  • Cyclization Reactions : Utilizing the diazaspiro structure to create novel compounds with enhanced properties.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the diazaspiro core via condensation of a diamine with a cyclic ketone under acidic/basic conditions. Subsequent steps include introducing substituents via nucleophilic substitution (e.g., 4-methoxyphenyl) and acylation (e.g., 4-fluorobenzoyl chloride). Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitution steps .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during acylation .
  • Catalysts : Use of triethylamine or pyridine as bases improves nucleophilicity in substitution reactions .
    Yield optimization requires iterative adjustment of stoichiometry and reaction time, monitored via TLC or HPLC.

Basic: Which spectroscopic techniques are most effective for characterizing the spirocyclic structure and substituent positions?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8 ppm) and sp³/sp² carbons in the spiro core .
    • NOESY/ROESY : Confirms spatial proximity of substituents (e.g., fluorobenzoyl orientation) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the spirocyclic system .
  • IR spectroscopy : Identifies thione (C=S) stretching at ~1200 cm⁻¹ .

Advanced: How can researchers resolve contradictions in biological activity data across assay systems?

Answer:
Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Methodological solutions include:

  • Orthogonal assays : Validate activity using both enzymatic (e.g., fluorometric) and cell-based (e.g., viability) assays .
  • Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., replacing methoxy with bromo groups) to isolate substituent contributions .
  • Dose-response profiling : Assess potency (IC₅₀) across multiple concentrations to rule out assay artifacts .

Advanced: What computational strategies predict binding modes with enzyme targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases), prioritizing poses with hydrogen bonds to the thione group .
  • Molecular Dynamics (MD) simulations : Simulate binding stability (10–100 ns trajectories) in explicit solvent to assess entropic contributions .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic effects of fluorine and methoxy substituents on binding affinity .

Advanced: How do electronic effects of substituents influence reactivity in nucleophilic substitutions?

Answer:

  • 4-Fluorobenzoyl : Electron-withdrawing fluorine enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack (e.g., by amines) .
  • 4-Methoxyphenyl : Electron-donating methoxy group deactivates the aromatic ring, reducing reactivity in electrophilic substitutions.
    Methodological validation :
  • Hammett analysis : Quantify substituent effects using σ values (fluorine: σₚ = +0.06; methoxy: σₚ = -0.27) .
  • Kinetic studies : Monitor reaction rates under varying electronic environments (e.g., using substituent analogs) .

Advanced: How to determine the thione group’s role in hydrogen-bonding with biological targets?

Answer:

  • X-ray crystallography : Resolve sulfur-mediated hydrogen bonds (e.g., with backbone amides) in protein-ligand complexes .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) with thione vs. ketone analogs .
  • Site-directed mutagenesis : Replace hydrogen-bonding residues (e.g., serine to alanine) in target proteins to assess interaction loss .

Basic: What methodologies assess stability under physiological conditions?

Answer:

  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 24h) and analyze degradation via HPLC-MS .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor thione→ketone oxidation .
  • Thermal analysis : TGA/DSC to determine decomposition thresholds (>200°C typical for spiro compounds) .

Advanced: How to design in vivo studies validating in vitro mechanistic findings?

Answer:

  • Pharmacokinetic (PK) profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .
  • Dose translation : Use allometric scaling (e.g., mg/m²) from in vitro IC₅₀ to in vivo doses .
  • Biomarker analysis : Corrogate target modulation (e.g., enzyme inhibition) with efficacy endpoints (e.g., tumor growth reduction) .

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